![molecular formula C11H14ClN3O4S3 B1665744 Althiazide CAS No. 133585-76-9](/img/structure/B1665744.png)
Althiazide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of althiazide involves the reaction of 6-chloro-3,4-dihydro-3-[(2-propenylthio)methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with appropriate reagents under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Althiazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiadiazines .
科学研究应用
Hypertension Management
Althiazide is widely prescribed for the treatment of hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure and reducing cardiovascular risks associated with hypertension.
Case Study: Efficacy in Hypertensive Patients
A meta-analysis involving over 58,000 subjects indicated that thiazide diuretics, including this compound, significantly lower systolic and diastolic blood pressure compared to placebo controls. The average reduction in systolic blood pressure was approximately 10-15 mmHg, which is clinically significant for reducing cardiovascular events .
Edema Treatment
This compound is also effective in treating edema associated with congestive heart failure, liver cirrhosis, and renal disorders. By promoting diuresis, it helps alleviate fluid retention.
Research Findings on Edema
A study highlighted that patients with congestive heart failure who were treated with this compound experienced a notable reduction in edema symptoms, improving quality of life metrics significantly . The study utilized a randomized controlled trial design to assess changes in body weight and fluid status.
Prevention of Kidney Stones
Recent research has shown that thiazide diuretics can reduce the recurrence of calcium oxalate kidney stones. This compound decreases urinary calcium excretion, which is beneficial for patients prone to stone formation.
Case Study: Kidney Stone Recurrence
In a cohort study involving patients with a history of calcium oxalate stones, those treated with this compound had a 50% reduction in stone recurrence over five years compared to those not receiving thiazide therapy . This effect is attributed to the drug's ability to lower urinary calcium levels.
Fracture Risk Reduction
Emerging evidence suggests that thiazide diuretics may have a protective effect against fractures due to their influence on bone metabolism.
Meta-Analysis on Fracture Risk
A Bayesian meta-analysis indicated that thiazide use is associated with a 13% reduction in fracture risk among older adults . The pooled risk ratio for fractures was found to be 0.87 in case-control studies, suggesting a significant protective effect.
Management of Thiazide-Induced Hypokalemia
Thiazides can cause hypokalemia (low potassium levels), which may lead to complications such as glucose intolerance and new-onset diabetes mellitus. Managing these side effects is crucial for long-term therapy.
Research Insights on Hypokalemia
A comprehensive analysis revealed that potassium supplementation during thiazide therapy mitigates the risk of developing glucose intolerance . Patients receiving potassium-sparing agents alongside this compound exhibited smaller increases in blood glucose levels compared to those who did not receive supplementation.
Cardiovascular Benefits Beyond Blood Pressure Control
Beyond its antihypertensive effects, this compound may provide additional cardiovascular benefits.
Long-Term Outcomes
Longitudinal studies have shown that patients treated with thiazides like this compound experience lower rates of heart failure and stroke compared to those treated with other antihypertensives . This has significant implications for treatment strategies in hypertensive patients at high cardiovascular risk.
作用机制
Althiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which helps lower blood pressure and reduce edema . Additionally, this compound may interact with carbonic anhydrase isoforms, contributing to its diuretic effects .
相似化合物的比较
Althiazide is compared with other thiazide diuretics such as:
- Chlorothiazide
- Hydrochlorothiazide
- Trichloromethiazide
- Cyclothiazide
- Polythiazide
- Benzthiazide
- Hydroflumethiazide
- Bendroflumethiazide
Uniqueness
This compound is unique due to its specific molecular structure, which includes an allylthio group that enhances its diuretic activity and interaction with carbonic anhydrase isoforms . This structural feature distinguishes it from other thiazide diuretics and contributes to its specific pharmacological profile .
生物活性
Althiazide, also known as altizide, is a thiazide diuretic primarily used for its antihypertensive properties. It is chemically classified as a sulfonamide and is characterized by its ability to promote diuresis (increased urine production) by inhibiting sodium reabsorption in the kidneys. The molecular formula of this compound is , and it contains a thiazide ring structure that is integral to its function as a diuretic .
The primary biological activity of this compound involves its role as an antihypertensive agent . It effectively lowers blood pressure by reducing blood volume through diuresis. This action helps in treating conditions such as hypertension and edema associated with heart failure or renal disorders. This compound also exhibits mild vasodilatory effects, contributing to its antihypertensive activity .
Key Mechanisms:
- Inhibition of Sodium Reabsorption : this compound inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion.
- Vasodilation : It may induce mild vasodilation, further aiding in blood pressure reduction.
Pharmacological Profile
This compound's pharmacological profile includes various effects and interactions that are critical for its therapeutic use:
Property | Details |
---|---|
Classification | Thiazide diuretic |
Molecular Formula | |
Primary Use | Antihypertensive agent |
Mechanism | Inhibits sodium reabsorption in kidneys |
Side Effects | Gastrointestinal disturbances, orthostatic hypotension |
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of this compound in various patient populations. A notable multicenter study involving 919 hypertensive patients assessed the efficacy of this compound combined with spironolactone. The results showed significant reductions in both systolic and diastolic blood pressure after 45 days of treatment .
Case Study Summary:
- Study Design : Multicenter, randomized controlled trial
- Population : 919 hypertensive patients
- Treatment Groups :
- Group I: this compound + Spironolactone
- Group II: this compound + Conventional Antihypertensive Agents
- Results :
Adverse Effects
While this compound is effective, it is associated with certain adverse effects. Long-term use may lead to metabolic issues such as new-onset diabetes and hypokalemia. In the ALLHAT trial, patients treated with thiazides had a higher incidence of diabetes compared to those on other antihypertensive medications, although this did not translate into worse cardiovascular outcomes over time .
Comparative Analysis with Other Diuretics
This compound's effectiveness can be compared with other thiazide-type diuretics such as chlorthalidone. Research indicates that chlorthalidone may have superior long-term outcomes in preventing cardiovascular events compared to hydrochlorothiazide (HCTZ), suggesting that this compound may not be the optimal choice for all patients .
Diuretic | Efficacy | Side Effects |
---|---|---|
This compound | Effective for hypertension | Gastrointestinal issues, hypokalemia |
Chlorthalidone | Superior cardiovascular protection | Similar side effects |
Hydrochlorothiazide | Effective but less favorable outcomes | Higher incidence of diabetes |
属性
IUPAC Name |
6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGVJVUHYTIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045857 | |
Record name | Althiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-16-9, 133562-97-7, 133585-76-9 | |
Record name | Althiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Althiazide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altizide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altizide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | althiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Althiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Altizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALTIZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALTIZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。